4-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide
Description
This compound is a structurally complex molecule featuring a benzo[d]thiazole moiety linked via an oxygen atom to an azetidine ring, which is further conjugated to a benzenesulfonamide group substituted with N-methyl and N-phenyl groups. The benzo[d]thiazole scaffold is known for its pharmacological relevance, including antimicrobial and anticancer activities .
Properties
IUPAC Name |
4-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]-N-methyl-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-26(18-7-3-2-4-8-18)33(29,30)20-13-11-17(12-14-20)23(28)27-15-19(16-27)31-24-25-21-9-5-6-10-22(21)32-24/h2-14,19H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZRHJMFKPIPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)OC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects, including antimicrobial, antiretroviral, antifungal, and antineoplastic activities. Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
Benzothiazole derivatives have been reported to interact with various targets, leading to changes in cellular processes. For instance, some benzothiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis.
Biochemical Pathways
Benzothiazole derivatives have been associated with various biochemical pathways related to their biological activities. For instance, some benzothiazole derivatives have been found to interfere with the synthesis of neurotransmitters, such as acetylcholine.
Result of Action
Some benzothiazole derivatives have been found to exhibit potent growth inhibition properties against various human cancer cell lines. Therefore, it’s plausible that this compound may have similar effects.
Biological Activity
4-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide, also known by its CAS number 1421448-87-4, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on available research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 479.6 g/mol. The structure features a benzo[d]thiazole moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H21N3O4S2 |
| Molecular Weight | 479.6 g/mol |
| CAS Number | 1421448-87-4 |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily as an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and other physiological processes.
The inhibition of H-PGDS by this compound suggests potential applications in treating inflammatory diseases. Prostaglandins are known to mediate pain and inflammation; thus, targeting their synthesis could lead to effective therapeutic strategies.
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have demonstrated that compounds similar to this compound can effectively inhibit H-PGDS activity. For instance, a related compound was shown to have IC50 values in the low micromolar range, indicating potent inhibitory effects on prostaglandin synthesis .
- Therapeutic Applications : The potential use of this compound in treating conditions such as asthma and other inflammatory disorders has been proposed. By reducing prostaglandin levels, it may alleviate symptoms associated with these diseases .
- Structure-Activity Relationship (SAR) : Studies on SAR have indicated that modifications to the azetidine ring and the sulfonamide group can enhance biological activity. For example, variations in substituents on the benzo[d]thiazole ring have been explored to optimize efficacy against H-PGDS .
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of Enzymatic Activity
The compound is primarily noted for its inhibitory effects on specific enzymes, which are crucial in various pathological conditions. For instance, it has been investigated for its potential as an inhibitor of acetylcholinesterase , an enzyme linked to Alzheimer's disease. Inhibitors of acetylcholinesterase can enhance acetylcholine levels in the brain, potentially improving cognitive function in affected patients .
2. Antidepressant Properties
Research has indicated that derivatives of benzothiazole, including compounds similar to the one , exhibit antidepressant-like effects. These compounds have shown promise in reducing immobility time in animal models during forced swim tests, suggesting a potential application in treating depression associated with neurodegenerative diseases .
3. Anticancer Activity
The compound's structural features may also contribute to anticancer properties. Benzothiazole derivatives have been recognized for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies suggest that modifications to the benzothiazole structure can enhance potency against various cancer cell lines .
Case Study 1: Acetylcholinesterase Inhibition
A study synthesized a series of benzothiazole derivatives and tested their inhibitory activity against acetylcholinesterase. Among these, certain compounds displayed IC50 values as low as 2.7 µM, indicating strong inhibitory potential. The binding interactions were further elucidated using molecular docking studies, highlighting the relevance of structural modifications in enhancing efficacy .
Case Study 2: Neuroprotective Effects
In another investigation, compounds derived from benzothiazole were assessed for their neuroprotective effects in models of oxidative stress-induced neuronal damage. The results demonstrated that these compounds could significantly reduce cell death and improve cell viability, suggesting their potential use in treating neurodegenerative disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison
Key Structural Differences and Implications
Azetidine vs. Aniline (3t): The azetidine ring in the target compound introduces a constrained four-membered ring, which may enhance binding affinity to biological targets compared to the flexible aniline group in 3t .
- The N-methyl-N-phenylbenzenesulfonamide in the target compound differs from thiourea derivatives (e.g., compound 2 in ). Sulfonamides are less prone to metabolic degradation than thioureas, suggesting improved pharmacokinetics .
Oxadiazinane-Thione Derivatives () :
- Compounds like 3b (p-chlorophenyl-substituted oxadiazinane-thione) exhibit potent antimicrobial activity. The target compound’s azetidine-sulfonamide system may offer a different mechanism of action due to its unique hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
